N,N-Dilactitolethylenediamine
Description
N,N-Dimethylethylenediamine (DMEDA), a substituted ethylenediamine derivative, is characterized by two methyl groups attached to the nitrogen atoms of the ethylenediamine backbone. Its molecular formula is C₄H₁₂N₂, with a molecular weight of 88.15 g/mol . DMEDA is widely used in organic synthesis, coordination chemistry, and polymer science due to its bifunctional amine groups, which facilitate chelation and catalytic activity. Synonyms include N¹,N²-dimethylethane-1,2-diamine and 1,2-bis(methylamino)ethane .
Properties
CAS No. |
144486-15-7 |
|---|---|
Molecular Formula |
C26H52N2O20 |
Molecular Weight |
712.7 g/mol |
IUPAC Name |
6-[2-aminoethyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C26H52N2O20/c27-1-2-28(3-9(33)15(37)23(11(35)5-29)47-25-21(43)19(41)17(39)13(7-31)45-25)4-10(34)16(38)24(12(36)6-30)48-26-22(44)20(42)18(40)14(8-32)46-26/h9-26,29-44H,1-8,27H2 |
InChI Key |
LYDRIIBEBBVYQE-UHFFFAOYSA-N |
SMILES |
C(CN(CC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
Canonical SMILES |
C(CN(CC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
Synonyms |
DLEDA N,N-dilactitol ethylenediamine N,N-dilactitolethylenediamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Structural Features |
|---|---|---|---|---|
| N,N-Dimethylethylenediamine | Not specified | C₄H₁₂N₂ | Two methyl groups | Primary amine; flexible backbone |
| N,N,N',N'-Tetramethylethylenediamine (TEMED) | 110-18-9 | C₆H₁₆N₂ | Four methyl groups | Tertiary amine; rigid structure |
| N,N-Diethylethylenediamine | Not specified | C₆H₁₆N₂ | Two ethyl groups | Bulkier substituents; increased lipophilicity |
| Ethylenediaminetetraacetic Acid (EDTA) | 60-00-4 | C₁₀H₁₆N₂O₈ | Four carboxyl groups | Hexadentate chelator; high polarity |
| N,N'-Dibenzylethylenediamine | 1538-09-6 | C₁₆H₁₈N₂ | Two benzyl groups | Aromatic substituents; used in salts |
Key Observations :
- DMEDA has primary amines, enabling reactivity in nucleophilic reactions, while TEMED (fully methylated) acts as a tertiary amine, primarily used as a radical initiator in polymer chemistry .
- N,N-Diethylethylenediamine has ethyl substituents, enhancing hydrophobicity compared to DMEDA .
- EDTA is a polycarboxylated derivative, optimized for metal chelation, contrasting with DMEDA's simpler structure .
Physical and Chemical Properties
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